1-Ethenyl-4-iodobenzene
Overview
Description
1-Ethenyl-4-iodobenzene is a compound that has been explored in various chemical research contexts. Its unique structure and reactivity make it an interesting subject for the study of chemical reactions and properties.
Synthesis Analysis
- The synthesis of 1-Ethenyl-4-iodobenzene derivatives has been achieved through palladium-catalyzed cross-coupling reactions. For instance, Sakamoto et al. (1992) demonstrated the palladium-catalyzed carbonylative coupling of iodobenzenes with ethoxy-tributylstannyl ethene to produce various derivatives (Sakamoto et al., 1992).
- Another method involves twofold Heck coupling from corresponding dibromo or di-iododialkoxybenzenes and ethene, as described by Detert and Sugiono (1999) (Detert & Sugiono, 1999).
Molecular Structure Analysis
- Research on the molecular structure of similar compounds, such as bis(4-iodophenyl)-3,4-diphenylthiophene, reveals insights into the structural characteristics of such compounds. Mikroyannidis et al. (2004) synthesized derivatives that showed various photoluminescence properties (Mikroyannidis et al., 2004).
Chemical Reactions and Properties
- Palladium-catalyzed coupling of iodobenzenes has been explored for the synthesis of complex molecules like triphenylenes. Pan et al. (2016) developed a method involving dual palladium-catalyzed C-H activations and double C-C bond formations (Pan et al., 2016).
Physical Properties Analysis
- The physical properties, such as photoluminescence and glass-transition temperatures, of related compounds like poly(p-phenylenevinylene) derivatives containing thiophene or dibenzothiophene moieties have been studied by Mikroyannidis et al. (2004), offering insights into the physical characteristics of similar compounds (Mikroyannidis et al., 2004).
Chemical Properties Analysis
- The chemical properties such as reactivity and formation of pi complexes have been studied in compounds like ethylbenzenium ions, which can provide insights into the behavior of 1-Ethenyl-4-iodobenzene under various conditions. Kolboe et al. (2009) explored the mechanism of ethene splitting from protonated ethylbenzene (Kolboe et al., 2009).
Scientific Research Applications
Synthesis of Weinreb Amides :
- Iodoarenes like iodobenzene were used in palladium-catalyzed aminocarbonylation to prepare Weinreb amides. This method yielded pure Weinreb amides in a chemoselective reaction, demonstrating the utility of iodoarenes in synthesizing complex organic compounds (Takács, Petz, & Kollár, 2010).
Carbonylative Coupling Reactions :
- Palladium-catalyzed carbonylative coupling of iodobenzenes with ethene derivatives under carbon monoxide atmosphere resulted in considerable yields of specific organic compounds. This process is significant for synthesizing chromone and quinolinone derivatives (Sakamoto, Yasuhara, Kondo, & Yamanaka, 1992).
Synthesis of Substituted 1,4-Divinylbenzenes :
- Substituted 1,4-divinylbenzenes were synthesized from 1,4-di-iododialkoxybenzenes and ethene, indicating the potential of iodoarene derivatives in organic synthesis (Detert & Sugiono, 1999).
Crystal Packing of Substituted 1,4-Bis(α-styryl)benzenes :
- The study of the crystal structures of substituted 1,4-bis(α-styryl)benzenes revealed how the side chain length influences crystal packing, a key aspect in materials science (Velde et al., 2004).
Nonlinear Optics in Stilbazolium Derivatives :
- Ethyl-substituted stilbazolium derivatives, related to iodoarene structures, were studied for their application in second-order nonlinear optics, highlighting the role of such compounds in advanced optical materials (Okada et al., 2003).
Monochlorination of 4-Aminoacetophenone :
- Large-scale monochlorination using iodobenzene dichloride demonstrates the practical application of iodoarene derivatives in industrial chemical processes (Zanka, Takeuchi, & Kubota, 1998).
NMR Analysis of Ethenylbenzene Derivatives :
- The NMR analysis of 1,3-dichloro-2-ethenylbenzene in liquid crystals provided insights into molecular structure and interactions, important for understanding molecular dynamics in various media (Rendell & Burnell, 1997).
Safety And Hazards
When handling 1-Ethenyl-4-iodobenzene, it is recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces. Wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
1-ethenyl-4-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7I/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHSBYQFELZKKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24936-53-6 | |
Record name | Benzene, 1-ethenyl-4-iodo-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24936-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40451774 | |
Record name | p-IODOSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethenyl-4-iodobenzene | |
CAS RN |
2351-50-0 | |
Record name | p-IODOSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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